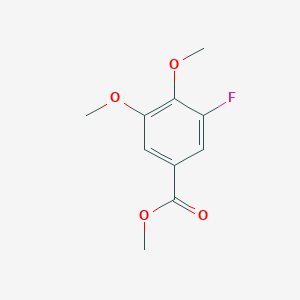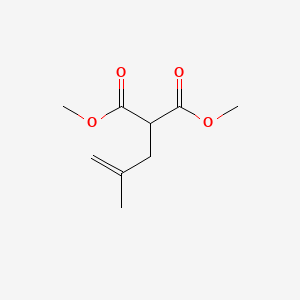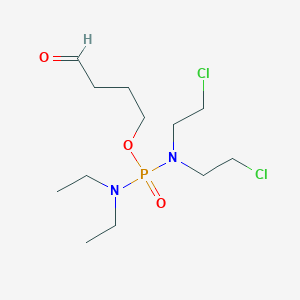
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is an organic compound with the molecular formula C26H18N2O2S. This compound is known for its unique structural properties, which include a cyano group, a thiophene ring, and a diphenylamino group. These features make it an important molecule in various scientific research fields, particularly in the development of dye-sensitized solar cells (DSSCs) and nonlinear optical materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a reaction between a suitable thiophene precursor and a halogenated aromatic compound.
Introduction of the Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction, where a diphenylamine reacts with the thiophene derivative.
Formation of the Cyanoacrylic Acid Moiety: The final step involves the reaction of the intermediate compound with cyanoacetic acid under basic conditions to form the cyanoacrylic acid moiety
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is a key component in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the diphenylamino group can engage in π-π interactions. These interactions facilitate the compound’s role in various applications, such as enhancing the efficiency of DSSCs by promoting electron transfer .
Comparación Con Compuestos Similares
Similar Compounds
- α-Cyano-5-[4-(diphenylamino)phenyl]thiophene-2-acrylic acid
- 3-(5-(3-(4-(bis(4-methoxyphenyl)amino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid
- 3-(5-(3-(4-(diphenylamino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid
Uniqueness
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is unique due to its combination of a cyano group, a thiophene ring, and a diphenylamino group. This combination imparts distinct electronic properties, making it highly effective in applications like DSSCs and nonlinear optical materials .
Propiedades
Fórmula molecular |
C26H18N2O2S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18N2O2S/c27-18-20(26(29)30)17-24-15-16-25(31-24)19-11-13-23(14-12-19)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,29,30)/b20-17+ |
Clave InChI |
KKQUCFHNVYLWDR-LVZFUZTISA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)


![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)










